molecular formula C12H14N2O2 B8288641 6,7-Diethyl-1,4-dihydroquinoxaline-2,3-dione

6,7-Diethyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B8288641
M. Wt: 218.25 g/mol
InChI Key: HACWFGRHLNPBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Diethyl-1,4-dihydroquinoxaline-2,3-dione is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Diethyl-1,4-dihydroquinoxaline-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Diethyl-1,4-dihydroquinoxaline-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6,7-Diethyl-1,4-dihydroquinoxaline-2,3-dione

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6,7-diethyl-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C12H14N2O2/c1-3-7-5-9-10(6-8(7)4-2)14-12(16)11(15)13-9/h5-6H,3-4H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

HACWFGRHLNPBMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1CC)NC(=O)C(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,5-Diethyl-1,2-diaminobenzene (24 ) (459 mg, 2.80 mmol) was dissolved in 4 N hydrochloric acid (12 mL) at 90° C. Oxalic acid dihydrate (983 mg, 6.47 mmoL) was added to this solution in one portion with stirring under N2. The mixture was refluxed at 130-5° C. (oil bath) for 3 h. A yellow solid precipitated, which was collected by suction filtration and dried in vacuo overnight, giving 538 mg (88%) of the title compound 25 as a brown solid; mp>360° C.; 1H NMR (DMSO-d6, 300 MHz) δ 1.092 (t, 6H, J=7.5 Hz), 2.510 (q, 4H, J=7.5 Hz), 6.867 (s, 2H), 11.742 (s, 2H). EIMS m/e 218 (95, M+), 203 (100, M+ --CH3). (HPLC purity 100%)
Quantity
459 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
983 mg
Type
reactant
Reaction Step Two
Yield
88%

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